Meta- vs. Para-Methoxy Anilide Substitution: Computed Physicochemical Property Divergence
The target compound (CAS 476308-51-7, 3-methoxy anilide) differs from its closest commercially cataloged isomer, 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide (CAS 392324-03-7, 4-methoxy anilide), solely in the position of the methoxy substituent on the N-phenyl ring. Computed physicochemical properties for the 4-methoxy isomer include XLogP3 = 3.6 and topological polar surface area (TPSA) = 84.1 Ų [1]. While the molecular formula (C21H26N2O4S) and molecular weight (402.51) are identical for both isomers, the meta vs. para methoxy placement alters the molecular dipole moment vector and the spatial orientation of the hydrogen-bond acceptor oxygen. This positional isomerism is expected to produce differential logD, chromatographic retention time, and protein-binding surface complementarity, even though explicit experimental logD values for the 3-methoxy isomer are not publicly available.
| Evidence Dimension | Computed lipophilicity and polar surface area (positional isomer comparison) |
|---|---|
| Target Compound Data | XLogP3: predicted ~3.6 (estimated); TPSA: predicted ~84.1 Ų (estimated). Molecular formula C21H26N2O4S; MW 402.51 [1]. |
| Comparator Or Baseline | 4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide (CAS 392324-03-7): XLogP3 = 3.6 (computed); TPSA = 84.1 Ų (computed); MW 402.51 [1]. |
| Quantified Difference | XLogP3 and TPSA are computationally identical for meta and para isomers due to atom-type-based calculation limitations; experimental logD is expected to differ by an estimated 0.2–0.5 log units based on general substituent positional effects in aromatic amides. |
| Conditions | Computed properties via XLogP3 algorithm and topological PSA calculation as reported by Kuujia for CAS 392324-03-7; direct experimental measurement for CAS 476308-51-7 not publicly available. |
Why This Matters
Positional isomerism can alter chromatographic purification behavior, solubility, and target-binding pose geometry, making the exact 3-methoxy isomer essential for reproducible SAR studies where the methoxy oxygen position influences key hydrogen-bonding interactions.
- [1] Kuujia. 4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxyphenyl)benzamide – CAS 392324-03-7. Computed XLogP3: 3.6; TPSA: 84.1 Ų. https://www.kuujia.com/cas-392324-03-7.html. View Source
